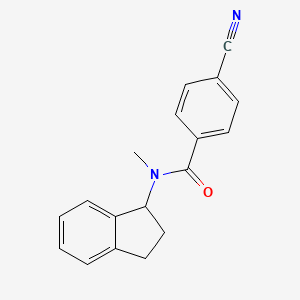![molecular formula C15H17NO3 B7458260 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid, also known as MNAp, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of naphthalene, which is a common aromatic hydrocarbon. MNAp has shown promise in a variety of research applications, including as a fluorescent probe for imaging and as a tool for studying protein interactions.
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins. 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes. 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has also been shown to have antioxidant properties, which may be beneficial in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid in lab experiments is its selectivity for certain proteins. This allows for the targeted study of specific cellular processes. Additionally, 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has fluorescent properties, which can be useful for imaging studies. However, one limitation of using 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Orientations Futures
There are many potential future directions for the study of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid. One area of interest is the development of new fluorescent probes based on 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid. These probes could be used to study a wide range of cellular processes, including protein-protein interactions and signaling pathways. Additionally, the antioxidant properties of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid could be further explored for their potential therapeutic applications. Finally, the development of more efficient synthesis methods for 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid could make this compound more widely available for research purposes.
Méthodes De Synthèse
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-methoxynaphthalene with formaldehyde and ammonium acetate to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid.
Applications De Recherche Scientifique
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for imaging. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and interactions within cells. 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in protein conformation and dynamics.
Propriétés
IUPAC Name |
3-[(2-methoxynaphthalen-1-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)10-16-9-8-15(17)18/h2-7,16H,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUZGAWDLOLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)

![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)